

Spectroscopic Data of Tert-Butyl Bromoacetate: A Technical Guide

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Compound of Interest

Compound Name: Butyl bromoacetate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-**butyl bromoacetate**. The information is presented in a structured format to facilitate easy access and comparison for researchers and professionals in the fields of chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The following tables summarize the ^1H and ^{13}C NMR data for tert-**butyl bromoacetate**, providing key insights into its molecular structure.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of tert-**butyl bromoacetate** is characterized by two distinct signals, corresponding to the two different types of protons in the molecule.

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
3.760	Singlet	2H	Br-CH ₂ -C=O
1.484	Singlet	9H	-C(CH ₃) ₃

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule. For **tert-butyl bromoacetate**, four distinct signals are observed.

Chemical Shift (δ) [ppm]	Assignment
166.86	C=O (Ester Carbonyl)
82.45	-O-C(CH ₃) ₃ (Quaternary Carbon)
27.97	-O-C(CH ₃) ₃ (Methyl Carbons)
26.21	Br-CH ₂ -C=O (Methylene Carbon)

Experimental Protocols

The following section details the general methodologies for acquiring ^1H and ^{13}C NMR spectra of liquid samples like **tert-butyl bromoacetate**.

Sample Preparation

- **Sample Quantity:** For a standard ^1H NMR spectrum, dissolve 5-25 mg of **tert-butyl bromoacetate** in approximately 0.6-0.7 mL of a deuterated solvent. For a ^{13}C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ^{13}C isotope.
- **Solvent Selection:** Chloroform-d (CDCl_3) is a common and suitable solvent for **tert-butyl bromoacetate**. The residual proton signal of CDCl_3 at ~ 7.26 ppm can serve as an internal reference.
- **Sample Dissolution:** The sample should be fully dissolved in the deuterated solvent in a clean, dry vial before transferring it to the NMR tube. Gentle vortexing can aid dissolution.
- **Filtration:** To remove any particulate matter that could affect the magnetic field homogeneity and spectral resolution, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

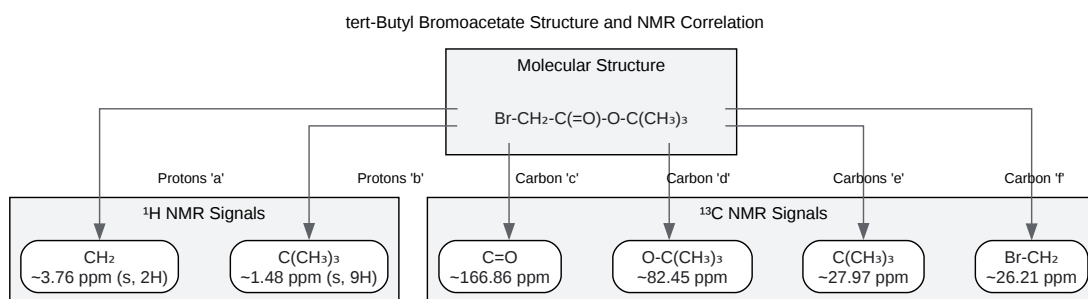
- **NMR Tube:** Use a clean, standard 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
- **Internal Standard:** Tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration ($\delta = 0.00$ ppm). However, for routine analysis, the residual solvent peak is often sufficient for referencing.

Data Acquisition

- **Instrumentation:** NMR spectra are acquired on a spectrometer, such as a Bruker or Jeol instrument, with a typical magnetic field strength of 300 MHz or higher for routine analysis.
- **Locking and Shimming:** The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
- **^1H NMR Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment is typically used.
 - **Number of Scans:** 8 to 16 scans are usually sufficient for a good signal-to-noise ratio with the recommended sample concentration.
 - **Relaxation Delay:** A relaxation delay of 1-2 seconds between pulses is commonly employed.
- **^{13}C NMR Acquisition Parameters:**
 - **Pulse Sequence:** A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
 - **Number of Scans:** A larger number of scans (e.g., 128 or more) is required due to the lower sensitivity of the ^{13}C nucleus.
 - **Relaxation Delay:** A relaxation delay of 2-5 seconds is typically used.

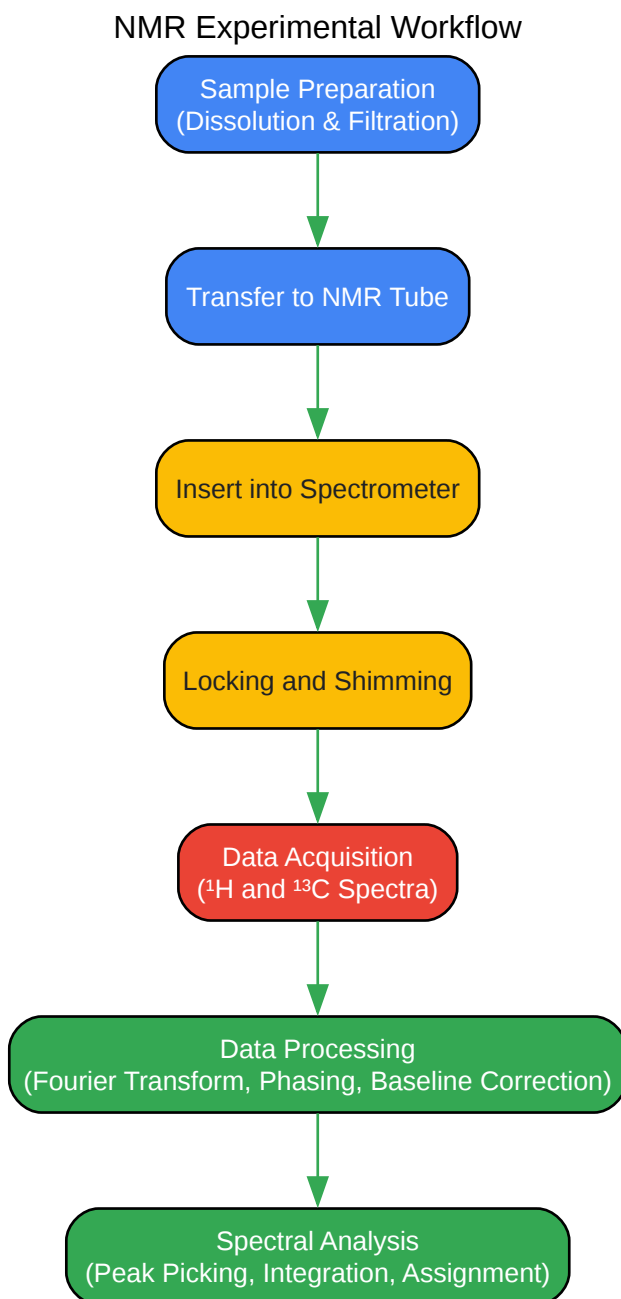
Visualizations

The following diagrams illustrate key relationships and workflows related to the NMR analysis of **tert-butyl bromoacetate**.



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Caption: Correlation of **tert-butyl bromoacetate**'s structure with its NMR signals.



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Caption: A typical experimental workflow for NMR sample preparation and data acquisition.

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